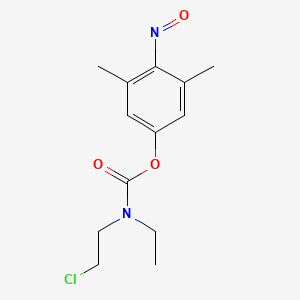
Carbamic acid, N-(2-chloroethyl)-N-ethyl-, 4-nitroso-3,5-xylyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, N-(2-chloroethyl)-N-ethyl-, 4-nitroso-3,5-xylyl ester is a chemical compound with the molecular formula C13H17ClN2O4 It is known for its unique structure, which includes a carbamic acid ester linked to a nitroso-substituted xylyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-(2-chloroethyl)-N-ethyl-, 4-nitroso-3,5-xylyl ester typically involves the reaction of N-(2-chloroethyl)-N-ethylcarbamic acid with 4-nitroso-3,5-xylyl alcohol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction conditions, such as temperature and solvent, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient and cost-effective production of this compound. Quality control measures are implemented to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, N-(2-chloroethyl)-N-ethyl-, 4-nitroso-3,5-xylyl ester undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Carbamic acid, N-(2-chloroethyl)-N-ethyl-, 4-nitroso-3,5-xylyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of carbamic acid, N-(2-chloroethyl)-N-ethyl-, 4-nitroso-3,5-xylyl ester involves its interaction with specific molecular targets. The nitroso group can form reactive intermediates that interact with cellular components, leading to various biological effects. The chloroethyl group can alkylate DNA and proteins, contributing to its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, N-(2-chloroethyl)-N-methyl-, 4-nitroso-3,5-xylyl ester
- Carbamic acid, N-(2-chloroethyl)-N-ethyl-, 4-nitroso-2,6-xylyl ester
- Carbamic acid, N-(2-chloroethyl)-N-ethyl-, 4-nitroso-3,5-dimethylphenyl ester
Uniqueness
Carbamic acid, N-(2-chloroethyl)-N-ethyl-, 4-nitroso-3,5-xylyl ester is unique due to its specific substitution pattern on the xylyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
63884-90-2 |
|---|---|
Fórmula molecular |
C13H17ClN2O3 |
Peso molecular |
284.74 g/mol |
Nombre IUPAC |
(3,5-dimethyl-4-nitrosophenyl) N-(2-chloroethyl)-N-ethylcarbamate |
InChI |
InChI=1S/C13H17ClN2O3/c1-4-16(6-5-14)13(17)19-11-7-9(2)12(15-18)10(3)8-11/h7-8H,4-6H2,1-3H3 |
Clave InChI |
JPXXVPJIMCOOSD-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCCl)C(=O)OC1=CC(=C(C(=C1)C)N=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(Dimethylamino)methyl]-6-methylphenyl}acetamide](/img/structure/B13805745.png)
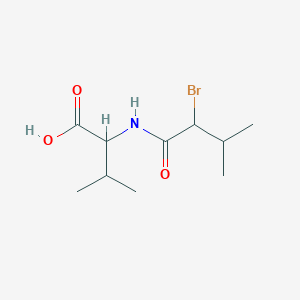
![(1S,5R)-N-ethyl-6-oxabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B13805754.png)
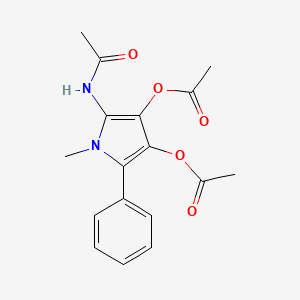
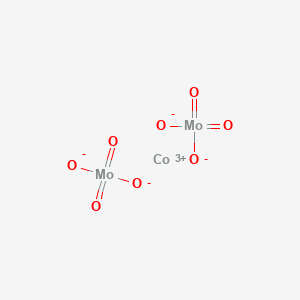
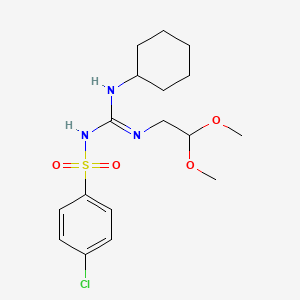
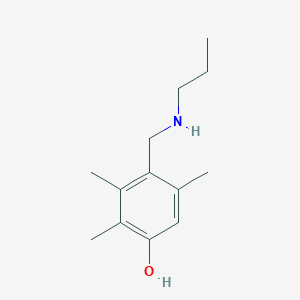

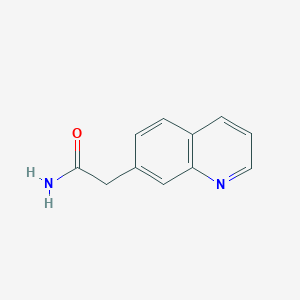
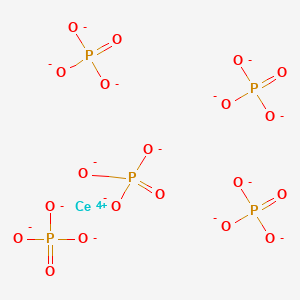
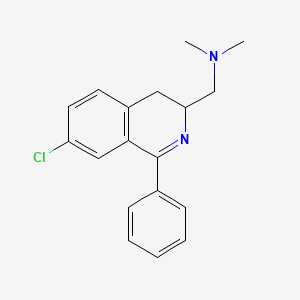

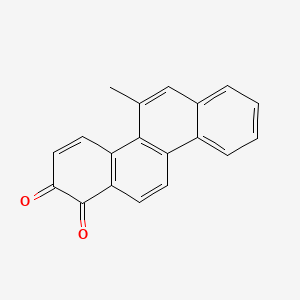
![1,2,3,3A,4,9B-Hexahydro-pyrrolo[3,4-C]quinoline-5-carboxylic acid tert-butyl ester](/img/structure/B13805848.png)
